8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as imidazo[2,1-c][1,2,4]triazines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a 1,2,4-triazine ring . These compounds exhibit various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar 1,2,4-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The reaction is typically carried out in the presence of an amine and a base such as sodium carbonate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-c][1,2,4]triazine ring system. This structure is common in many biologically active compounds and drugs .Scientific Research Applications
Synthesis and Biological Applications
Research into related chemical structures, such as various triazine and imidazotetrazine derivatives, has shown significant potential in the development of novel pharmaceutical compounds. For example, triazine derivatives have been synthesized for their anti-inflammatory, analgesic, and COX-2 inhibitory activities, showing potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, imidazotetrazines have been explored for their antitumor properties, providing a basis for the development of cancer treatments (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Material Science and Environmental Applications
In material science, triazine-based polymers have been investigated for their high surface areas and selective CO2 capture capabilities. Such materials are crucial for environmental applications, including greenhouse gas reduction and air purification (Sekizkardes, Altarawneh, Kahveci, Islamoglu, & El‐Kaderi, 2014). This research underscores the potential of triazine derivatives in creating efficient and selective adsorbents for environmental management.
Antiviral and Antimicrobial Activities
Further studies on nitrogen heterocycles, including triazine and imidazotriazine derivatives, have demonstrated their effectiveness as antiviral and antimicrobial agents. These compounds offer promising routes to new treatments for infectious diseases, showcasing the broad applicability of triazine derivatives in medical research (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Future Directions
The future research directions for this compound could involve further investigation into its potential biological activities and the development of synthesis methods for its production. As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .
Mechanism of Action
Target of Action
It is known that similar compounds, such as azolo[1,2,4]triazines, have structural similarity with known antiviral drugs and purine antimetabolites . Therefore, it’s plausible that this compound may also target similar proteins or enzymes.
Mode of Action
Based on the structural similarity to other azolo[1,2,4]triazines, it can be inferred that the compound might interact with its targets by binding to the active sites of the enzymes or proteins, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . Therefore, it’s plausible that this compound may also affect similar biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . Therefore, it’s plausible that this compound may also have similar effects.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-3-5-6-7-8-9-14-23-20(28)19-21(29)27-16-15-26(22(27)25-24-19)17-10-12-18(13-11-17)30-4-2/h10-13H,3-9,14-16H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNXHLPZJOAVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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